N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12N6O5S2 and its molecular weight is 444.44. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
One of the primary applications of such complex molecules involves the synthesis of diverse heterocyclic compounds. For instance, novel sulfone-linked bis heterocycles, including pyrazolines combined with thiadiazoles, oxadiazoles, and triazoles, have been prepared and evaluated for their antimicrobial activity, suggesting a pathway for the development of new antimicrobial agents (Padmavathi et al., 2008). Additionally, the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, which showed remarkable antiavian influenza virus activity, highlights the potential of such compounds in antiviral research (Hebishy et al., 2020).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of heterocyclic compounds synthesized from similar complex molecules are of significant interest. A study on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety indicates the role of these compounds as potential antibacterial agents (Azab et al., 2013). Another example includes the synthesis of novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase, which demonstrated significant antimicrobial and DHFR inhibition activity, suggesting applications in antimicrobial resistance and cancer research (Othman et al., 2020).
Anticancer Research
In the realm of anticancer research, the synthesis and evaluation of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide for its antibacterial, antifungal, and anticancer activities against MDA-MB-231 breast cancer cells underscore the potential therapeutic applications of such compounds in oncology (Senthilkumar et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound exhibits uncompetitive and selective inhibition against AChE . Uncompetitive inhibitors bind to the enzyme-substrate complex, preventing the complex from releasing the products and thus inhibiting the enzyme’s activity. The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels. This can enhance cholinergic transmission, which is crucial for memory and cognition. Additionally, the compound has shown good copper chelation, which can help reduce oxidative stress .
Result of Action
The compound has demonstrated anti-β-amyloid aggregation activity, inhibiting Aβ 1-42 aggregation by 53.30% . Aβ 1-42 is a peptide that forms plaques in the brains of Alzheimer’s disease patients, and its aggregation is a key factor in the disease’s progression. By inhibiting this aggregation, the compound could potentially slow down the progression of Alzheimer’s disease.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of oxidative stressors like H2O2 can affect the compound’s neuroprotective effects . .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O5S2/c1-30(26,27)9-2-3-10-13(6-9)29-17(21-10)23-15(25)12-8-28-16(20-12)22-14(24)11-7-18-4-5-19-11/h2-8H,1H3,(H,20,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGJUCIZZILCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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